molecular formula C9H10N4O2 B15244010 3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium

3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium

Cat. No.: B15244010
M. Wt: 206.20 g/mol
InChI Key: DGTHUYOJVASOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the target compound . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium stands out due to its specific substitution pattern and the presence of the oxido group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium

InChI

InChI=1S/C9H10N4O2/c1-12-8-3-2-7-6(9(8)11-15-12)4-5-13(14)10-7/h2-3,11H,4-5H2,1H3

InChI Key

DGTHUYOJVASOHN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=[N+](CC3)[O-])NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.